molecular formula C21H21ClN2O B2520570 2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide CAS No. 852138-53-5

2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide

Cat. No.: B2520570
CAS No.: 852138-53-5
M. Wt: 352.86
InChI Key: KUCUVTJGJMPFED-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of the tetrahydrocarbazole intermediate. This intermediate is then reacted with 4-chlorophenylacetic acid under specific conditions to form the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-chlorophenyl)-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide stands out due to its specific structural features, such as the chlorophenyl group and the acetamide linkage.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-16-8-5-14(6-9-16)12-21(25)23-13-15-7-10-20-18(11-15)17-3-1-2-4-19(17)24-20/h5-11,24H,1-4,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCUVTJGJMPFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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